

X-ray crystal structure analysis of 6-(3-Chlorophenyl)picolinaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-(3-Chlorophenyl)picolinaldehyde

CAS No.: 61704-38-9

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Comparative Structural Analysis Guide: **6-(3-Chlorophenyl)picolinaldehyde**

Executive Summary

Product: Single Crystal X-Ray Diffraction (SC-XRD) Analysis of **6-(3-Chlorophenyl)picolinaldehyde**. Primary Application: Definitive determination of solid-state conformation, biaryl torsion angles, and halogen-bonding networks in pyridine-based ligands. [1][2] Target Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists (OLED/Catalysis).

Core Value Proposition: While NMR spectroscopy provides time-averaged solution dynamics and DFT offers gas-phase minima, SC-XRD is the only method that reveals the frozen active conformation and intermolecular packing forces (specifically Cl[1][2]...Cl and Cl...N interactions) critical for drug binding affinity and solid-state material properties.[1][2]

Technical Specifications & Molecule Profile

Feature	Specification
IUPAC Name	6-(3-Chlorophenyl)pyridine-2-carbaldehyde
Molecular Formula	C ₁₂ H ₈ ClNO
Molecular Weight	217.65 g/mol
Key Structural Motif	Biaryl axis (Pyridine-Phenyl) with an ortho-aldehyde handle
Critical Analysis Targets	(1) Pyridine-Phenyl Torsion Angle(2) Aldehyde conformation (syn vs anti to Nitrogen)(3) Halogen Bonding (Type I vs Type II)

Comparative Analysis: X-Ray vs. Alternatives

This section objectively compares SC-XRD against its primary alternatives for characterizing this specific molecule.

Comparison Matrix

Feature	SC-XRD (The Gold Standard)	1H-NMR / NOESY	DFT (Computational)
3D Conformation	Definitive. Direct observation of the specific conformer crystallized (often the lowest energy packing mode).[1][2]	Averaged. Rapid rotation around the C-C biaryl bond blurs the precise torsion angle.[2]	Theoretical. Predicts gas-phase minimum; often fails to account for packing forces.[1][2]
Intermolecular Forces	Visible. Directly maps stacking and Cl[1][2]...X halogen bonds.[2][3]	Invisible. Inferred only through concentration-dependent shifts.[1][2]	Approximated. Requires high-level dispersion corrections (e.g., B3LYP-D3).
Aldehyde Orientation	Fixed. Clearly distinguishes s-trans (anti) vs s-cis (syn) relative to Pyridine-N.	Ambiguous. NOE signals can be weak due to rotation; often requires low-T NMR.[1][2]	Energy Gap. Calculates the between rotamers but cannot confirm which exists in solid.
Sample Requirement	Single Crystal (0.1 - 0.3 mm)	Solution (~5-10 mg)	None (Computational resources)

Why SC-XRD Wins for this Molecule:

For **6-(3-Chlorophenyl)picolinaldehyde**, the 3-chloro substituent introduces asymmetry and potential for "sigma-hole" interactions (halogen bonding).[1][2] NMR cannot distinguish if the chlorine atom is directing the packing via Cl[1][2]...N interactions. SC-XRD is the only technique that validates the supramolecular assembly, which is crucial if this molecule is a precursor for crystal engineering or drug co-crystals.[2]

Experimental Protocol: From Synthesis to Structure

This workflow ensures high-quality data suitable for publication.[1][2]

Step 1: Crystallization Strategy

- Method: Slow Evaporation (Primary) or Vapor Diffusion (Secondary).[1]
- Solvent System:
 - Good Solvent: Dichloromethane (DCM) or Chloroform ([1]).[1]
 - Antisolvent:[1][2] Hexane or Pentane.[2]
- Protocol: Dissolve 20 mg of the aldehyde in 1 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL Hexane (Vapor Diffusion).[1] Cap tightly and leave undisturbed at 4°C for 3-5 days.
- Why? The 3-Cl substituent increases lipophilicity compared to the unsubstituted analog, making non-polar antisolvents effective.[1][2]

Step 2: Data Collection Parameters

- Source: Mo-K
(
Å) is preferred over Cu-K
to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic crystals.[1][2]
- Temperature:100 K (Cryogenic).
 - Reasoning: Freezes the rotation of the aldehyde group and reduces thermal vibration of the terminal Cl atom, allowing for precise bond length determination.[2]

Step 3: Refinement (SHELXL)

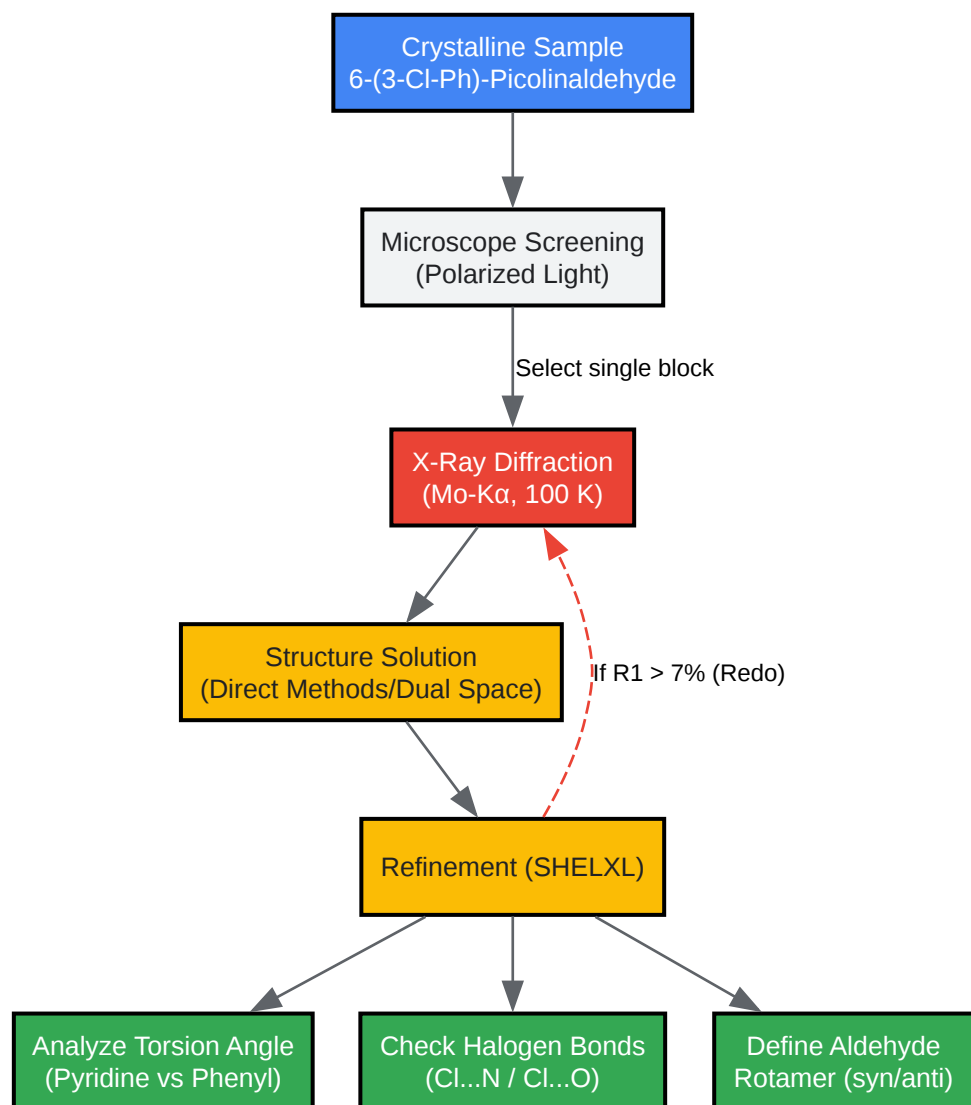
- Space Group Determination: Likely Monoclinic (
) or Triclinic (
)

), common for planar aromatic systems.[1]

- Disorder Check: The 3-chlorophenyl ring may exhibit rotational disorder (flipping 180°).[1][2]
Check difference Fourier maps for "ghost" peaks near the Cl position.

Structural Analysis Workflow (Visualization)

The following diagram illustrates the logical flow from crystal selection to structural insight, highlighting the decision nodes for handling disorder common in meta-substituted biaryls.



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Caption: Workflow for structural determination, emphasizing critical post-refinement analysis of torsion and packing.

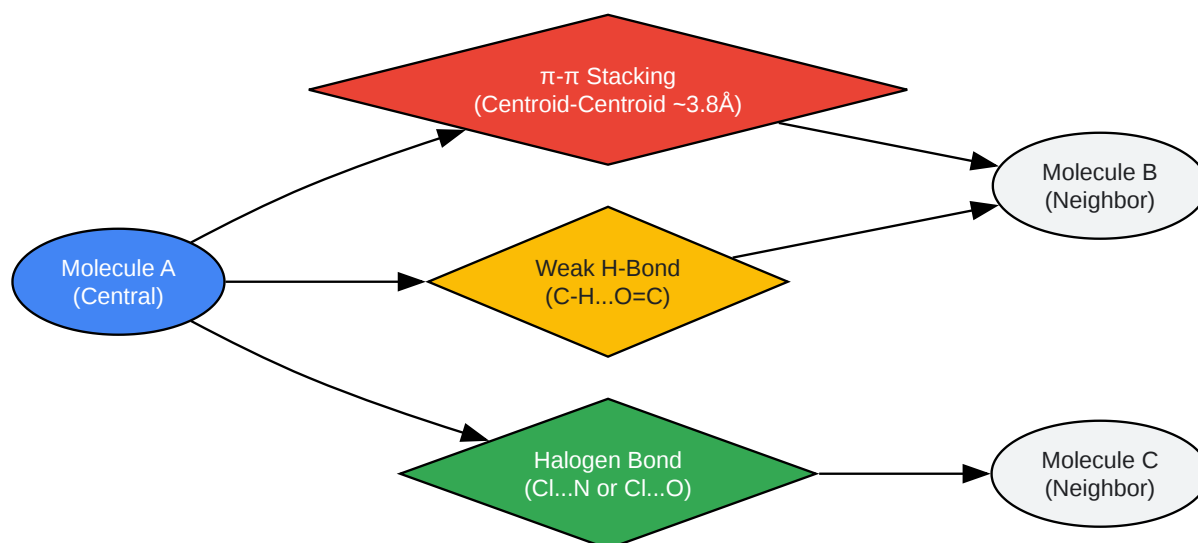
Expected Structural Metrics (Reference Data)

Based on analogous 6-aryl-pyridine structures, the following metrics serve as a validation baseline. If your experimental data deviates significantly, verify the phase purity.

Structural Parameter	Expected Value	Mechanistic Insight
C-C Biaryl Bond Length	1.48 - 1.49 Å	Indicates single bond character with limited conjugation due to twist.[1][2]
Inter-ring Torsion Angle	25° - 40°	Non-planar to minimize steric clash between ortho-hydrogens.
C=O[1][2] Bond Length	1.20 - 1.22 Å	Typical double bond; elongation suggests C=O[1][2]...H hydrogen bonding.[2]
Cl...Cl Distance	3.30 - 3.50 Å	Distances < sum of vdW radii (3.50 Å) indicate Type I/II halogen bonding.[1][2]
Aldehyde Orientation	s-trans (anti)	The Oxygen atom typically points away from the Pyridine Nitrogen to minimize dipole repulsion.[1][2]

Interaction Network Diagram

This diagram visualizes the supramolecular forces you must look for in the packing lattice.[2]



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Caption: Potential supramolecular interaction network driving the crystal packing of **6-(3-Chlorophenyl)picolinaldehyde**.

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- To cite this document: BenchChem. [X-ray crystal structure analysis of 6-(3-Chlorophenyl)picolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054731/docs#x-ray-crystal-structure-analysis-of-6-3-chlorophenyl-picolinaldehyde>]

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